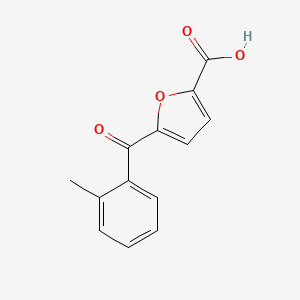

5-(2-Methylbenzoyl)-2-furoic acid

Descripción

5-(2-Methylbenzoyl)-2-furoic acid is a substituted furoic acid derivative featuring a furan ring with a carboxylic acid group at position 2 and a 2-methylbenzoyl substituent at position 5. The methylbenzoyl group introduces steric bulk and electron-donating effects due to the methyl moiety, distinguishing it from other furoic acid analogs.

Propiedades

Fórmula molecular |

C13H10O4 |

|---|---|

Peso molecular |

230.22 g/mol |

Nombre IUPAC |

5-(2-methylbenzoyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C13H10O4/c1-8-4-2-3-5-9(8)12(14)10-6-7-11(17-10)13(15)16/h2-7H,1H3,(H,15,16) |

Clave InChI |

TWUDOTWQIDNKGO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1C(=O)C2=CC=C(O2)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

TOFA (5-(Tetradecyloxy)-2-Furoic Acid)

- Structure : A long tetradecyloxy chain at position 5.

- Mechanism : Inhibits acetyl-CoA carboxylase (ACC1), a rate-limiting enzyme in fatty acid synthesis. TOFA forms a CoA ester (TOFyl-CoA), which directly inhibits ACC1, reducing malonyl-CoA levels and suppressing lipogenesis .

- Biological Impact : Reduces lipid accumulation, inhibits rotavirus replication, and synergizes with FASN inhibitors (e.g., C75) .

- Contrast with Target Compound : The tetradecyloxy chain enhances lipophilicity, promoting membrane interaction, whereas the aromatic 2-methylbenzoyl group in 5-(2-methylbenzoyl)-2-furoic acid may favor protein-binding via π-π interactions.

5-(4-Nitrophenyl)-2-Furoic Acid

- Structure : Nitro group at position 4 of the phenyl ring.

- Properties : The electron-withdrawing nitro group increases acidity (pKa ~3.5) compared to electron-donating substituents. This compound is a precursor for carbamate derivatives (e.g., t-butyl carbamate 75h) .

- Contrast : Nitro groups enhance reactivity in electrophilic substitutions, whereas the methylbenzoyl group in the target compound may improve metabolic stability.

5-(2-Thienyl)-2-Furoic Acid

- Structure : Thiophene substituent at position 5.

- Molecular weight: 194.21 g/mol .

- Contrast : Thiophene’s smaller size and polarizability compared to 2-methylbenzoyl may reduce steric hindrance but limit aromatic stacking interactions.

Substituent Effects on Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 5-(2-Methylbenzoyl)-2-furoic acid | 2-Methylbenzoyl | ~246.25* | High lipophilicity, electron-donating effects |

| TOFA | Tetradecyloxy | 368.52 | Extremely lipophilic, ACC1 inhibition |

| 5-(4-Nitrophenyl)-2-furoic acid | 4-Nitrophenyl | 233.18 | Electron-withdrawing, acidic |

| 5-(2-Methoxyphenyl)-2-furoic acid | 2-Methoxyphenyl | 218.21 | Moderate lipophilicity, O-methyl resonance |

*Calculated based on similar structures.

- Lipophilicity : TOFA’s long alkyl chain confers the highest logP (~8), while 5-(2-methylbenzoyl)-2-furoic acid likely has intermediate lipophilicity (logP ~3–4) due to the aromatic substituent.

- Acidity : Electron-withdrawing groups (e.g., nitro) lower pKa (e.g., ~3.5 for 5-(4-nitrophenyl)-2-furoic acid), whereas electron-donating groups (methyl, methoxy) raise pKa (~4.5–5.0) .

Pharmacokinetic Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.